molecular formula C23H19ClN2O3S B2577176 N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine CAS No. 895641-82-4

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine

Cat. No.: B2577176
CAS No.: 895641-82-4
M. Wt: 438.93
InChI Key: WVEHBHISLMRUFS-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is a complex organic compound with the molecular formula C22H17ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-9-12-21-20(13-18)23(26-14-16-5-3-2-4-6-16)22(15-25-21)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEHBHISLMRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitutions, making it useful for creating more complex molecules.

Research indicates that N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine exhibits significant biological activities:

  • Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary studies suggest potential efficacy against viruses, particularly HIV.
  • Anticancer Effects : The compound may inhibit specific enzymes involved in cell proliferation, suggesting applications in cancer therapy.

Medicinal Chemistry

This compound is under investigation for its therapeutic potential. Studies focus on its ability to target specific molecular pathways related to diseases such as tuberculosis and cancer. For instance, derivatives of quinoline compounds have shown promising results against Mycobacterium tuberculosis .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of quinoline derivatives, including this compound, which were tested for their antimicrobial activity against Staphylococcus aureus. Results indicated that some derivatives had minimal inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The study revealed that it could significantly reduce cell viability in cancer cell lines while maintaining low toxicity levels in normal cells.

Industrial Applications

This compound is also explored for its potential use in developing specialty chemicals and materials with specific properties. Its unique structure allows for applications in:

  • Additives for High-temperature Lubricants : Enhancing stability and performance.
  • Photovoltaic Materials : As a component in improving the efficiency of solar cells .

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine
  • N-benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is unique due to its specific structural features, such as the presence of the methoxy group on the quinoline core, which can influence its chemical reactivity and biological activity .

Biological Activity

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-amine
  • Molecular Formula : C23H19ClN2O2S
  • Molecular Weight : 422.93 g/mol
  • CAS Number : 895640-12-7

The quinoline core structure of this compound is known for its diverse biological activities, primarily due to its ability to interact with various biological targets. The sulfonamide group enhances its binding affinity to target proteins, potentially inhibiting key pathways involved in cell proliferation and survival.

Target Kinases

Research has indicated that this compound may act as an inhibitor of several kinases involved in tumor growth:

  • CDK4/6 : Inhibits cyclin-dependent kinases that are crucial for cell cycle progression.
  • B-Raf : A component of the MAPK signaling pathway, which is often mutated in cancers.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The compound was tested against multiple types of cancer, showing selective toxicity towards:

Cell Line IC50 (µM)
HCT15 (Colorectal)0.30
CAPAN-1 (Pancreatic)0.50
MES-SA (Sarcoma)0.25
MES-SA/DX5 (Resistant Sarcoma)0.25

These findings suggest a promising profile for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with its target proteins. The docking simulations indicate that the compound binds effectively to the ATP-binding site of both CDK4 and B-Raf, mimicking the binding mode of established inhibitors like erlotinib and PLX4032, respectively .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of quinoline derivatives, including this compound, and evaluated their antitumor activities. The results showed that these compounds had GI50 values significantly lower than standard chemotherapeutics like 5-FU, indicating enhanced potency .
  • In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound; however, preliminary data suggest that it may inhibit tumor growth in xenograft models .
  • Selectivity Profile : Notably, certain derivatives exhibited selective activity towards specific cancer types, such as CNS and renal cancers, highlighting the potential for targeted therapies based on this compound's structure.

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